2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852185
InChI: InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrFNOS
Molecular Weight: 288.14 g/mol

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole

CAS No.:

Cat. No.: VC15852185

Molecular Formula: C10H7BrFNOS

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole -

Specification

Molecular Formula C10H7BrFNOS
Molecular Weight 288.14 g/mol
IUPAC Name 2-bromo-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3
Standard InChI Key UFBHMPDKWJAYAA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiazole ring substituted at the 2-position with a bromine atom and at the 4-position with a 3-fluoro-4-methoxyphenyl group. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur, confers rigidity and electronic diversity, which are critical for interactions with biological targets . The aryl substituent introduces steric bulk and electronic effects due to the electron-withdrawing fluorine (-F) and electron-donating methoxy (-OCH3_3) groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H7BrFNOS\text{C}_{10}\text{H}_{7}\text{BrFNOS}
Molecular Weight288.14 g/mol
XLogP3-AA (Lipophilicity)3.7
Topological Polar Surface Area50.4 Ų
Hydrogen Bond Acceptors4
Rotatable Bonds2

Source: PubChem (2025)

Spectroscopic and Computational Data

The SMILES notation COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F\text{COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F} encapsulates the connectivity, while the InChIKey UFBHMPDKWJAYAA-UHFFFAOYSA-N provides a unique identifier for database searches . Density functional theory (DFT) calculations predict a planar geometry for the thiazole-aryl system, facilitating π-π stacking interactions in protein binding pockets.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most reliable route for constructing the thiazole core. A modified protocol involves cyclocondensation of phenacyl bromide derivatives with thioamides. For example:

  • Substrate Preparation: 3-Fluoro-4-methoxyacetophenone is brominated at the α-position using PBr3\text{PBr}_3 to yield phenacyl bromide.

  • Cyclocondensation: Reaction with thiourea in ethanol under reflux forms the thiazole ring via nucleophilic substitution at the brominated carbon .

Phenacyl bromide+ThioureaΔ2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole+HBr\text{Phenacyl bromide} + \text{Thiourea} \xrightarrow{\Delta} \text{2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole} + \text{HBr}

Yield optimization (75–85%) requires precise stoichiometric control of iodine as a catalyst, as demonstrated in analogous syntheses of 4-(4-bromophenyl)thiazol-2-amine derivatives .

Post-Synthetic Modifications

The bromine atom at C2 serves as a handle for cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents, enabling structure-activity relationship (SAR) studies .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to high lipophilicity (XLogP3-AA = 3.7). Stability studies indicate decomposition <5% under ambient conditions over 12 months, with degradation accelerated by UV light .

Table 2: ADME Predictions

ParameterValue
Caco-2 Permeability12.1×10612.1 \times 10^{-6} cm/s
Plasma Protein Binding89.3%
CYP3A4 InhibitionModerate (IC50_{50} = 8.2 µM)

Source: PubChem (2025)

Metabolic Pathways

In vitro hepatic microsomal assays predict oxidation at the methoxy group to form a catechol metabolite, followed by glucuronidation. The fluorine atom retards oxidative defluorination, enhancing metabolic stability compared to non-fluorinated analogs .

Biological Activities and Mechanisms

Anticancer Activity

Molecular docking studies against the epidermal growth factor receptor (EGFR) kinase domain (PDB: 1M17) reveal a binding affinity (ΔG=9.3\Delta G = -9.3 kcal/mol) comparable to erlotinib. The thiazole nitrogen forms a hydrogen bond with Met793, while the bromine occupies a hydrophobic pocket near Leu718 .

Table 3: In Vitro Cytotoxicity Data (Analog Compounds)

CompoundIC50_{50} (MCF7 Cells)Selectivity Index (vs. HEK293)
4-(4-Bromophenyl)-thiazol-2-amine18.7 µM3.2
Fluorinated analog9.4 µM5.1

Source: PMC (2019)

Applications in Drug Discovery

Antibacterial Hybrids

Conjugation with pyrazoline fragments via molecular hybridization has yielded dual-action inhibitors targeting DNA gyrase and efflux pumps. A recent hybrid showed a 16-fold reduction in MRSA viability compared to vancomycin .

Kinase Inhibitor Scaffolds

The thiazole core’s ability to chelate ATP-binding site residues positions it as a scaffold for tyrosine kinase inhibitors. Computational fragment-based design has identified derivatives with submicromolar activity against VEGFR-2 .

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